molecular formula C6H2Br2ClN3 B1448293 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine CAS No. 1255097-94-9

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Cat. No. B1448293
M. Wt: 311.36 g/mol
InChI Key: KKCWGKVPPONVCP-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1255097-94-9 . It has a molecular weight of 311.36 .


Molecular Structure Analysis

The molecular formula of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is C6H2Br2ClN3 . The average mass is 311.361 Da and the monoisotopic mass is 308.830383 Da .


Physical And Chemical Properties Analysis

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Development

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a significant chemical scaffold in drug development, especially in the synthesis of various pharmaceutical compounds. The multicomponent Groebke–Blackburn–Bienaymé cyclisation, for instance, is a key method in creating various 3-aminoimidazo[1,2-a]pyrazines, which are prevalent in many drugs (Baenziger, Durantie, & Mathes, 2017). Similarly, the direct arylation of imidazo[1,2-b]pyridazines, including the synthesis of 3-(hetero)arylimidazo[1,2-b]pyridazines, is another significant contribution of this compound in pharmaceutical chemistry (Akkaoui et al., 2010).

Analytical and Material Chemistry

In analytical chemistry, the study of the 13C NMR chemical shifts and coupling constants of imidazo[1,2-a]pyrazine and its derivatives, including 6,8-dibromoimidazo[1,2-a]pyrazine, offers insights into the structure and nucleophilic substitution patterns of these compounds (Bonnet, Sablayrolles, & Chapat, 1984). This knowledge is crucial for understanding and predicting the behavior of these molecules in various chemical reactions.

Medical Research

In medical research, the synthesis of imidazo[1,2-a]pyrazine derivatives has shown potential in creating compounds with biological activities. For example, some derivatives have been synthesized with antibacterial properties, highlighting the therapeutic potential of these compounds in treating infections (Althagafi & Abdel‐Latif, 2021). Additionally, certain imidazo[1,2-a]pyrazine derivatives exhibit anti-inflammatory activity, further demonstrating the versatility of this compound in drug discovery and development (Abignente et al., 1993).

Safety And Hazards

The compound has several hazard statements including H302, H313, H315, H319, H320, H335 . Precautionary statements include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The signal word for the compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWGKVPPONVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Bouloc, JM Large, M Kosmopoulou, C Sun… - Bioorganic & medicinal …, 2010 - Elsevier
Co-crystallisation of the imidazo[1,2-a]pyrazine derivative 15 (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine) with Aurora-A provided an insight into the …
Number of citations: 43 www.sciencedirect.com

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